A Comprehensive Technical Guide to the Physical and Chemical Properties of Tributyltin Azide
A Comprehensive Technical Guide to the Physical and Chemical Properties of Tributyltin Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of Tributyltin azide (B81097) (TBTN), a versatile organotin compound utilized in organic synthesis. The information is compiled for researchers, scientists, and professionals in drug development who may use this reagent. This document includes tabulated data for key physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for the synthetic process.
Chemical Identity and Physical Properties
Tributyltin azide, with the chemical formula (C₄H₉)₃SnN₃, is an organotin compound that serves as a key reagent in various organic syntheses.[1] It is often encountered as a colorless to light yellow liquid or a white solid.[1][2] The compound is recognized for its high reactivity, particularly in the formation of tetrazoles via cycloaddition reactions with nitriles.[3]
Physical and Chemical Data
The fundamental physical and chemical properties of Tributyltin azide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇N₃Sn | [4][5] |
| Molecular Weight | 332.07 g/mol | [2][4][5] |
| CAS Number | 17846-68-3 | [1][4][5] |
| Appearance | Colorless to light yellow liquid or white solid | [1][2] |
| Density | 1.212 g/mL at 25 °C | [1][4][6] |
| Boiling Point | 120 °C at 0.2 mmHg | [1][4][7] |
| Flash Point | >110 °C (>230 °F) | [1][4][6] |
| Refractive Index | 1.5745 | [4][7][8] |
| Solubility | Miscible with toluene, hexane, acetonitrile, and tetrahydrofuran. | [4][7][8] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [1][4][8] |
Spectroscopic Information
Limited spectral data is publicly available. However, references to its analysis are noted.
| Spectral Data Type | Information | Source(s) |
| Infrared (IR) Spectra | FTIR data available (Technique: CAPILLARY CELL: NEAT). | [5] |
| Raman Spectra | FT-Raman data available. | [5] |
Synthesis of Tributyltin Azide
Tributyltin azide is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide.[1] This method is straightforward and provides a high yield of the desired product.
Experimental Protocol: Synthesis from Tributyltin Chloride
This protocol is adapted from established synthesis procedures.[4][8]
Materials:
-
Sodium azide (NaN₃)
-
Tributyltin chloride ((C₄H₉)₃SnCl)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Sodium Chloride (NaCl) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
A solution of sodium azide (4.10 g, 63.0 mmol) in 13 mL of water is prepared and cooled to 8°C in an ice bath.[4][8]
-
Tributyltin chloride (17.1 mL) is added dropwise to the cooled, stirring sodium azide solution.[8]
-
The reaction mixture is stirred vigorously at 8°C for 2 hours.[4][8]
-
Following the reaction period, 38 mL of dichloromethane is added to the mixture, which is then stirred for an additional 5 minutes before the phases are separated using a separatory funnel.[4][8]
-
The aqueous phase is extracted with an additional 13 mL of dichloromethane.[4][8]
-
The organic phases are combined and washed sequentially with 13 mL of 10% NaCl solution and 13 mL of distilled water.[4][8]
-
The washed organic phase is dried over anhydrous sodium sulfate (6.34 g).[4][8]
-
The solvent is removed under reduced pressure to yield Tributyltin azide as an oily product (19.2 g, 91.8% yield).[4][8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Tributyltin azide.
Caption: Workflow for the synthesis of Tributyltin azide.
Applications in Synthesis
Tributyltin azide is a valuable reagent primarily used in the synthesis of 5-substituted 1H-tetrazoles through a 1,3-dipolar cycloaddition mechanism with various nitriles.[9][10] These tetrazole compounds are important structural motifs in medicinal chemistry and are components of drugs such as angiotensin II receptor antagonists.[1] The compound also reacts with acid chlorides and anhydrides to form isocyanates.[9] While it has been reported to exhibit some biological properties like antihypertensive activity, its primary role is as a synthetic intermediate.[4][8]
Safety and Handling
Organotin compounds, including Tributyltin azide, are known for their toxicity.[4][11]
-
Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[5][11] It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[5][11] It is also very toxic to aquatic life with long-lasting effects.[5][11]
-
Precautions: Extreme caution should be exercised when handling this compound.[4]
-
Always use in a well-ventilated area or a fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Avoid all personal contact, including inhalation.[11]
-
Prevent its release into the environment.[12]
-
Although organotin azides are considered thermally stable, caution should be taken when heating due to the potential for explosion.[4]
-
References
- 1. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 2. Tributyltin azide | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Tributyltin azide CAS#: 17846-68-3 [m.chemicalbook.com]
- 5. Tributyltin azide | C12H27N3Sn | CID 4984872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. アジドトリブチルスズ(IV) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Tributyltin azide | 17846-68-3 [chemicalbook.com]
- 9. Buy Tributyltin azide | 17846-68-3 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. guidechem.com [guidechem.com]
